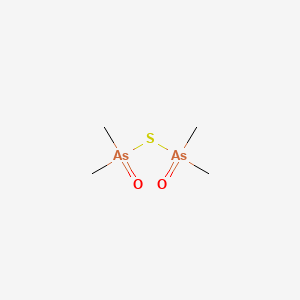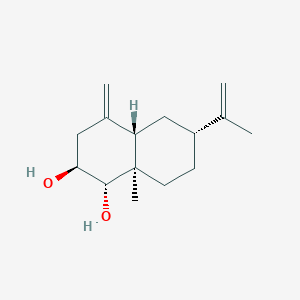
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is a complex organic compound with the molecular formula C9H4BrFINO and a molecular weight of 367.94 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoylacetonitrile core, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a benzoylacetonitrile precursor, followed by selective bromination, fluorination, and iodination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoylacetonitrile derivatives, which can be further utilized in different chemical applications .
Applications De Recherche Scientifique
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms allows it to form strong bonds with various substrates, influencing their chemical and physical properties. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromo-3-fluoro-4-iodobenzene
- 2-Bromo-3-fluoro-4-iodobenzamide
Uniqueness
Compared to similar compounds, 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile stands out due to its unique combination of bromine, fluorine, and iodine atoms attached to a benzoylacetonitrile core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H4BrFINO |
|---|---|
Poids moléculaire |
367.94 g/mol |
Nom IUPAC |
3-(2-bromo-3-fluoro-4-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrFINO/c10-8-5(7(14)3-4-13)1-2-6(12)9(8)11/h1-2H,3H2 |
Clé InChI |
AARNULBODOCCGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CC#N)Br)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)



![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)

amine](/img/structure/B13435537.png)

![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
